molecular formula C21H20N4O2S B2475884 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione CAS No. 674338-19-3

3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione

Cat. No. B2475884
M. Wt: 392.48
InChI Key: ITGPZZGTHJBHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as MRS2578 and belongs to the class of purinergic receptor antagonists.

Mechanism Of Action

MRS2578 exerts its pharmacological effects by blocking the P2Y1 receptor, which is a G protein-coupled receptor that responds to extracellular nucleotides such as ATP and ADP. By inhibiting the P2Y1 receptor, MRS2578 reduces the activation of downstream signaling pathways, leading to the suppression of various cellular functions.

Biochemical And Physiological Effects

MRS2578 has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the suppression of T cell activation, the modulation of synaptic plasticity, and the induction of apoptosis in cancer cells. These effects are mediated by the blockade of the P2Y1 receptor and the subsequent modulation of intracellular signaling pathways.

Advantages And Limitations For Lab Experiments

MRS2578 has several advantages for lab experiments, including its high purity, stability, and specificity for the P2Y1 receptor. However, there are also some limitations, such as its relatively low solubility in aqueous solutions and the potential for off-target effects on other purinergic receptors.

Future Directions

There are several future directions for the research on MRS2578, including the development of more potent and selective P2Y1 receptor antagonists, the investigation of the role of P2Y1 receptor in various physiological and pathological conditions, and the exploration of the potential therapeutic applications of MRS2578 in various diseases. Additionally, the combination of MRS2578 with other drugs or treatment modalities may enhance its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of MRS2578 involves several steps, including the reaction between 3-methylbenzylamine and 4-methylbenzenesulfonyl chloride to form the intermediate product, followed by the reaction with 2,6-dioxo-purine to yield the final product. This synthesis method has been optimized to achieve high yields and purity of MRS2578.

Scientific Research Applications

MRS2578 has been extensively studied for its potential applications in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, MRS2578 has been shown to block the P2Y1 receptor, which plays a crucial role in the regulation of synaptic transmission and plasticity. In immunology, MRS2578 has been demonstrated to inhibit the activation of T cells and reduce the severity of autoimmune diseases. In cancer research, MRS2578 has been found to suppress the proliferation of cancer cells and enhance the efficacy of chemotherapy.

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13-7-9-16(10-8-13)28-21-22-18-17(19(26)23-20(27)24(18)3)25(21)12-15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGPZZGTHJBHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione

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